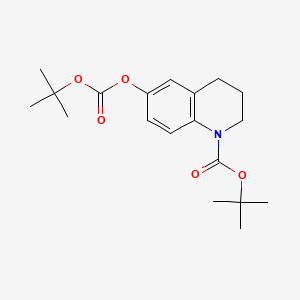

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic intermediate featuring a tetrahydroquinoline (THQ) core with dual tert-butoxycarbonyl (Boc) protective groups. The Boc groups enhance solubility and stability during synthetic processes, making this compound a versatile precursor in medicinal chemistry, particularly for opioid receptor modulators and peptidomimetic scaffolds . Its structure allows regioselective functionalization at the 6-position, enabling the introduction of diverse substituents (e.g., alkyl, aryl, or heterocyclic groups) for structure-activity relationship (SAR) studies .

Eigenschaften

IUPAC Name |

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-11-7-8-13-12-14(9-10-15(13)20)23-17(22)25-19(4,5)6/h9-10,12H,7-8,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPWQQABDPEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine sites.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates, particularly in the field of anti-cancer and anti-inflammatory agents .

Industry

In the industrial sector, tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Wirkmechanismus

The mechanism of action of tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate with structurally analogous derivatives, focusing on substituents, synthesis, and physicochemical properties:

Key Observations:

Synthetic Flexibility :

- Suzuki coupling (e.g., 2b, 2c) and iridium-catalyzed amination (3j) enable precise introduction of aryl and chiral groups, respectively .

- Palladium-mediated cross-coupling (e.g., 1d-CHO in ) achieves high yields (66–94%) for complex substituents.

Impact of Substituents :

- Electron-withdrawing groups (e.g., trifluoromethyl ) enhance metabolic stability but may reduce solubility.

- Bulkier groups (e.g., naphthalen-2-ylmethyl ) improve receptor binding affinity in opioid ligands.

- Chiral centers (e.g., 3j ) are critical for enantioselective bioactivity.

Analytical Characterization :

- $^1$H/$^13$C NMR and HRMS are standard for structural confirmation, while SFC and optical rotation ([α]D) validate enantiopurity .

- Melting points (e.g., 101–105°C for 2h ) distinguish crystalline derivatives from oily analogs.

Contradictions and Gaps: Yields for similar methods (e.g., Suzuki coupling) vary widely (44.4–67.9%), likely due to reaction scale or purification efficiency . Limited data on the parent compound’s biological activity necessitates further SAR studies.

Biologische Aktivität

tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications and efficacy.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C15H23NO4

- CAS Number : [insert CAS number if available]

The synthesis typically involves the reaction of 3,4-dihydroquinoline derivatives with tert-butoxycarbonyl (Boc) protection strategies. Various synthetic pathways have been explored to optimize yield and purity, including multi-step reactions that incorporate purification techniques such as recrystallization and chromatography.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibitory effects against various bacterial strains, suggesting potential utility in antibiotic development. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, compounds within the same chemical class have been tested against human cancer lines such as HepG2 and MCF-7, revealing IC50 values in the micromolar range. These findings suggest that the compound may induce apoptosis or inhibit proliferation through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of aspartate transcarbamoylase (ATC), an enzyme crucial for pyrimidine biosynthesis in both prokaryotic and eukaryotic organisms. The inhibition mechanism appears to be allosteric, which could provide a selective therapeutic target with reduced toxicity to human cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of quinoline derivatives, including tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Escherichia coli | 20 µg/mL |

| tert-Butyl Compound | Bacillus subtilis | 10 µg/mL |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate was tested against various cancer cell lines. The findings suggested that it effectively inhibited cell proliferation with an IC50 value of approximately 15 µM in MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 25 |

| A549 | 30 |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis requires careful control of reaction conditions:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates and enhance reactivity .

- Catalysts : Transition-metal catalysts (e.g., Pd or Ir complexes) enable regioselective functionalization of the quinoline core, particularly for introducing the tert-butoxycarbonyloxy group .

- Temperature : Microwave-assisted reactions at 50–100°C improve efficiency and reduce side reactions .

- Purification : Flash column chromatography (silica gel, hexane/acetone gradients) is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR confirm regiochemistry and substituent integration (e.g., δ ~1.5 ppm for tert-butyl groups) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+Na] peaks) .

- IR : Detects carbonyl stretches (~1700 cm) from ester and carbamate groups .

- SFC/HPLC : Resolves enantiomers if chiral centers are present .

Q. How does the tert-butoxycarbonyloxy group influence reactivity in downstream modifications?

This group acts as a steric shield, protecting reactive sites (e.g., hydroxyl or amine groups) during multi-step syntheses. For example:

- Acidic hydrolysis removes the tert-butyl ester, generating carboxylic acids for further coupling .

- Nucleophilic substitution at the benzylic position is sterically hindered, requiring strong bases or elevated temperatures .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydroquinoline derivatives be achieved?

Q. What strategies address contradictory biological activity data in structurally similar quinoline derivatives?

- Structure-activity relationship (SAR) studies : Compare substituent effects. For example:

- Nitro groups () enhance antimicrobial activity but reduce solubility.

- Methoxy groups () improve lipid regulation but lower bioavailability.

- Mechanistic profiling : Use molecular docking or enzyme inhibition assays to identify off-target interactions .

Q. How can computational methods guide the design of derivatives with improved target binding?

- Molecular docking : Predict interactions with biological targets (e.g., opioid receptors or DNA topoisomerases) by analyzing π-π stacking and hydrogen bonding .

- QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., logP values >3.4 enhance membrane permeability) .

Q. What experimental approaches resolve solubility challenges in biological assays?

Q. How do reaction conditions impact regioselectivity in Pd-catalyzed cross-couplings?

- Ligand choice : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions .

- Substrate pre-activation : Brominated precursors (e.g., 6-bromo-dihydroquinoline) enable selective Suzuki-Miyaura reactions with boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.